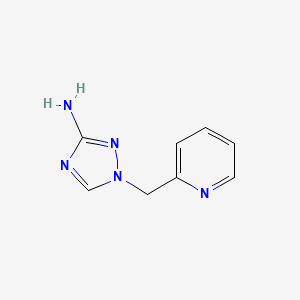

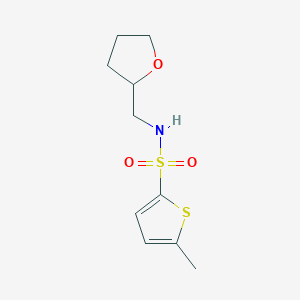

![molecular formula C9H8N2O B1391833 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4894-34-2](/img/structure/B1391833.png)

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Overview

Description

“4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound123. It’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 345.

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature45. However, the specific synthesis process for “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is not readily available.

Molecular Structure Analysis

The molecular structure of “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is not explicitly provided in the search results. However, related compounds such as “Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” have been described1.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde”. However, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 345.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not readily available in the search results.Scientific Research Applications

Cancer Therapy

1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The method of application involves the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives and testing their inhibitory activity against FGFRs . One of the compounds, 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Immunomodulation

1H-pyrrolo[2,3-b]pyridine derivatives have also been studied as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . The method of application involves the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position, and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

Antiviral Activity

Pyridine-containing compounds, which include 1H-pyrrolo[2,3-b]pyridine derivatives, have been studied for their potential antiviral activities . The specific methods of application and outcomes would depend on the type of virus targeted and the specific compound used.

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives, a related class of compounds, have been studied for their potential antidiabetic activities . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Antimicrobial Activity

Pyridine-containing compounds have also been studied for their antimicrobial activities . These compounds could be used to target a variety of bacterial and fungal pathogens .

Antimalarial Activity

Pyridine-containing compounds have been studied for their potential antimalarial activities . The specific methods of application and outcomes would depend on the type of malaria parasite targeted and the specific compound used .

Antiviral Activity

Pyridine-containing compounds, which include 1H-pyrrolo[2,3-b]pyridine derivatives, have been studied for their potential antiviral activities . The specific methods of application and outcomes would depend on the type of virus targeted and the specific compound used.

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives, a related class of compounds, have been studied for their potential antidiabetic activities . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Antimicrobial Activity

Pyridine-containing compounds have also been studied for their antimicrobial activities . These compounds could be used to target a variety of bacterial and fungal pathogens .

Antimalarial Activity

Pyridine-containing compounds have been studied for their potential antimalarial activities . The specific methods of application and outcomes would depend on the type of malaria parasite targeted and the specific compound used .

Safety And Hazards

The safety and hazards associated with “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not explicitly stated in the search results.

Future Directions

The future directions for “4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not explicitly stated in the search results. However, research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects45.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with a subject matter expert may be required.

properties

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)7(5-12)4-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEXQKGGKYDWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

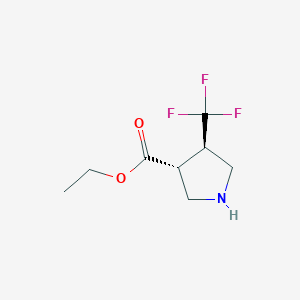

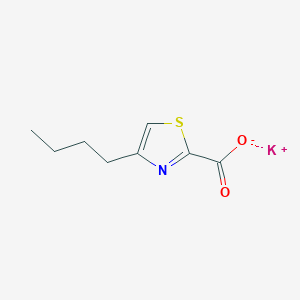

![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

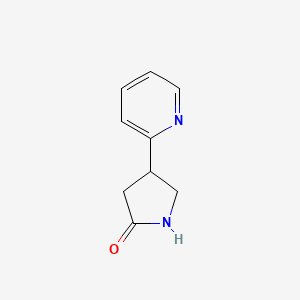

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

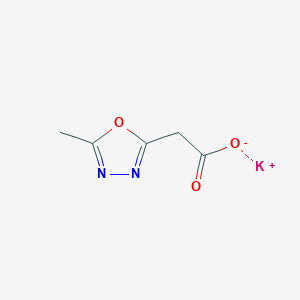

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)